molecular formula C10H8F3NO2 B1428734 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1461715-50-3

5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one

Cat. No. B1428734
M. Wt: 231.17 g/mol
InChI Key: ZWGMNGIRYITIQN-UHFFFAOYSA-N
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Description

The compound “5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis analysis for “5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one”. However, there are synthesis methods available for similar compounds234.



Molecular Structure Analysis

The molecular structure of a compound can provide valuable information about its properties and potential applications. Unfortunately, I couldn’t find any specific molecular structure analysis for “5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one”. However, similar compounds have been analyzed56.



Chemical Reactions Analysis

The chemical reactions that a compound undergoes can provide insights into its properties and potential uses. Unfortunately, I couldn’t find any specific chemical reactions analysis for “5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one”. However, similar compounds have been analyzed24.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide valuable information about its potential applications. Unfortunately, I couldn’t find any specific physical and chemical properties analysis for “5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one”. However, similar compounds have been analyzed1101112.


Scientific Research Applications

Asymmetric Synthesis and Chiral Auxiliary

  • 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one has been utilized as an effective chiral auxiliary in stereoselective conjugate additions. This application is crucial in the asymmetric synthesis of antifungal and antibacterial compounds, such as (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).

Delta-5 Desaturase (D5D) Inhibitors

  • The compound has been investigated as a core structure in the discovery and optimization of Δ-5 desaturase (D5D) inhibitors. These inhibitors have shown potent in vitro activity and significant potential in addressing issues related to metabolic stability and binding affinity (Fujimoto et al., 2017).

Quantitative Structure–Activity Relationship (QSAR) Models

  • QSAR models have been developed to predict the therapeutic potency of derivatives of this compound as Cholesteryl Ester Transfer Protein (CETP) inhibitors. This is crucial in understanding the relationship between molecular structure and pharmacological activity, especially for cardiovascular diseases (Bitam, Hamadache, & Salah, 2020).

Synthetic Organic Chemistry

  • The 1,3-oxazolidin-2-one nucleus, which includes 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one, is a popular framework in synthetic organic chemistry. It's used for constructing various complex molecular structures, highlighting its versatility in synthetic applications (Zappia et al., 2007).

Spectral Behavior Studies

  • Studies on the spectral behavior of related oxazolidin-2-ones contribute to understanding their structural properties, which is essential for designing molecules with desired physical and chemical characteristics (Nishiyama, Matsui, & Yamada, 1986).

Enzymatic Synthesis for Drug Intermediates

  • The compound has been used in enzymatic methods for synthesizing intermediates of cholesterol absorption inhibitors like ezetimibe. This showcases its role in facilitating more efficient and selective synthesis processes (Singh et al., 2013).

Safety And Hazards

Understanding the safety and hazards associated with a compound is crucial for its safe handling and use. Unfortunately, I couldn’t find any specific safety and hazards information for “5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one”. However, similar compounds have been analyzed1314151617.


Future Directions

The future directions for research on “5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable insights into its potential applications in various fields. However, due to the limited information currently available, it’s difficult to predict specific future directions.


properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8-5-14-9(15)16-8/h1-4,8H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGMNGIRYITIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one

CAS RN

1461715-50-3
Record name 5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Obijalska, G Mlostoń, A Linden… - Helvetica Chimica …, 2010 - Wiley Online Library
Nucleophilic trifluoromethylation of α‐imino ketones 2, derived from arylglyoxal, with Ruppert–Prakash reagent (CF 3 SiMe 3 ) offers a convenient access to the corresponding O‐…
Number of citations: 19 onlinelibrary.wiley.com

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